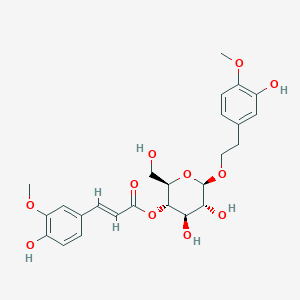
4-氨基-N-羟基-1,2,5-噁二唑-3-羧酰亚胺氯
概述
描述
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride is a chemical compound with the molecular formula C3H3ClN4O2 and a molecular weight of 162.53 g/mol It is known for its unique structure, which includes an oxadiazole ring, an amino group, and a carboximidoyl chloride group
科学研究应用
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds through the formation of an intermediate acid chloride, which is then treated with hydroxylamine to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
作用机制
The mechanism of action of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The oxadiazole and N-hydroxy moieties are essential for its binding to target proteins, such as phosphatidylinositol-3,4,5-trisphosphate binding domains . This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-amino-1,2,5-oxadiazole-3-carboxylic acid
- 4-amino-1,2,5-oxadiazole-3-carbonitrile
- 3-amino-4-chloroximinofurazan
Uniqueness
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride is unique due to its combination of an oxadiazole ring, an amino group, and a carboximidoyl chloride group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
属性
IUPAC Name |
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWHKAEEDWAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147085-13-0 | |
| Record name | 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine](/img/structure/B1149588.png)



